molecular formula C9H10N4 B1470139 1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine CAS No. 1497023-17-2

1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Cat. No. B1470139
M. Wt: 174.2 g/mol
InChI Key: ZYCFPZOFGWZALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine (also known as 4-MTA) is a triazole derivative that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Antimicrobial Activity

1-(4-Methylphenyl)-1H-1,2,3-triazol-4-amine derivatives have been synthesized and evaluated for antimicrobial activities. Certain derivatives demonstrated good to moderate activities against various test microorganisms, indicating their potential as therapeutic agents in combating infections (Bektaş et al., 2007).

Synthesis and Characterization

The compound has been part of multi-component reactions for the synthesis of 1,5-disubstituted 1,2,3-triazoles. The synthesized compounds underwent structural elucidation and were tested for antibacterial and antifungal activities, contributing to the field of medicinal chemistry and drug development (Vo, 2020).

Complex Formation and Catalysis

1-(4-Methylphenyl)-1H-1,2,3-triazol-4-amine derivatives have been used to form complexes with metals like Ni(II), showing unique electronic structures and coordination behavior. These complexes were studied extensively using spectroscopic methods and quantum chemical calculations, providing insights into their potential applications in catalysis and material science (Schweinfurth et al., 2013).

Bioimaging

Derivatives of 1-(4-Methylphenyl)-1H-1,2,3-triazol-4-amine have been utilized in designing efficient fluorescent chemosensors. These sensors show high selectivity and sensitivity, particularly for Zn2+, and have been successfully applied in bioimaging, demonstrating the potential of these compounds in biological research and diagnostics (Iniya et al., 2014).

properties

IUPAC Name

1-(4-methylphenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)13-6-9(10)11-12-13/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCFPZOFGWZALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine
Reactant of Route 3
Reactant of Route 3
1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine
Reactant of Route 4
Reactant of Route 4
1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.